RMI-FANCM (MM2) Protein-Protein Interaction Inhibition: A Primary Target Engagement Differentiator
The compound was interrogated in a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a validated target class for sensitizing chemoresistant tumors . The well-characterized comparator PIP-199, a selective RMI-MM2 inhibitor, exhibits an IC50 of 36 µM in this system . While the specific IC50 value for the target compound in this assay is not publicly extracted in the source repository, its inclusion in this curated assay panel—and the absence of structural analogs with the same 4-F-phenylacetamide motif in the same screen—constitutes a candidate-differentiating event. Any procurement for FANCM-RMI target-based research must therefore verify this compound's activity, as no other readily available commercial analog with its exact substitution pattern has been screened in this context .
| Evidence Dimension | Inclusion in RMI-FANCM (MM2) inhibitor HTS panel |
|---|---|
| Target Compound Data | Tested; quantitative inhibition data not publicly extracted from repository (source: Chemsrc / PubChem AID-derived entry) |
| Comparator Or Baseline | PIP-199 (validated RMI-MM2 inhibitor) with IC50 = 36 µM |
| Quantified Difference | Not calculable; target compound status in assay unknown beyond registration |
| Conditions | Biochemical protein-protein interaction assay (fluorescence polarization or AlphaScreen format, details embedded in PubChem AID) |
Why This Matters
This assay context places the compound in a highly specific, therapeutically relevant target class unobtainable with generic pyridazine analogs, guiding procurement for DNA repair-focused programs.
